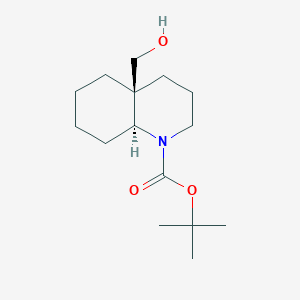

叔丁基(4aS,8aS)-4a-(羟甲基)-2,3,4,5,6,7,8,8a-八氢喹啉-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

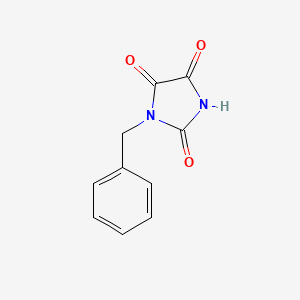

Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is an organic compound with significant relevance in synthetic and medicinal chemistry. This compound belongs to the quinoline derivatives, known for their wide range of biological activities and versatile applications in pharmaceutical research.

科学研究应用

DNA 疫苗

EN300-6731817 作为 DNA 疫苗的组成部分已被研究。这些疫苗利用优化的基因序列来刺激免疫反应。 通过将基因序列递送至皮肤、皮下组织或肌肉,研究人员旨在增强针对特定病原体和肿瘤抗原的免疫力 .

电磁兼容性 (EMC) 标准

在另一个语境中,EN300-6731817 与电磁兼容性 (EMC) 标准有关。 具体而言,它涉及在 4 GHz 至 30 GHz 频率范围内运行的极小孔径终端 (VSAT)、卫星新闻采集 (SNG)、卫星交互终端 (SIT) 和卫星用户终端 (SUT) 地球站 .

药用植物研究

虽然与 EN300-6731817 没有直接关系,但像 IMPPAT 这样的研究数据库已扩展了对印度药用植物的覆盖范围。 研究潜在的植物化学物质和治疗用途可以间接为像 EN300-6731817 这样的化合物的研究提供信息 .

准备方法

Synthetic Routes and Reaction Conditions:

Initial Synthesis: The compound can be synthesized starting from commercially available quinoline derivatives. The synthesis involves a multi-step process that includes hydrogenation, protection of functional groups, and selective hydroxymethylation.

Hydrogenation: This step reduces the quinoline ring to an octahydroquinoline ring using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Protection of Functional Groups: Tert-butyl esterification of the carboxylic acid group is achieved using tert-butyl bromide in the presence of a base like potassium carbonate.

Hydroxymethylation: The hydroxymethyl group is introduced using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production often uses continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalytic hydrogenation is performed under high pressure and temperature, ensuring the complete reduction of the quinoline ring. The industrial process may also involve the use of automated systems for the precise control of reaction parameters.

化学反应分析

Types of Reactions It Undergoes:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carboxylate ester can be reduced to a primary alcohol using lithium aluminum hydride.

Substitution: The tert-butyl ester group can be replaced by other ester groups through transesterification reactions using different alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alcohols under acidic or basic catalysis.

Major Products Formed:

**

属性

IUPAC Name |

tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3/t12-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNBQHSQDCOVFO-SWLSCSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)

![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)

![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)

![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)